

erythromycin thiocyanate solubility in organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Erythromycin Thiocyanate

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Solubility in Pure Organic Solvents

The table below summarizes the experimental solubility (mole fraction $\times 10^3$) of **erythromycin thiocyanate** dihydrate in six pure solvents across a temperature range of 278.15 to 313.15 K (approx. 5 to 40 °C) [1] [2].

Temperature (K)	Methanol	n-Propanol	Methyl Acetate	Ethyl Acetate	Propyl Acetate	Water
278.15	10.51	3.792	0.094	-	-	-
283.15	11.19	3.934	0.118	-	-	-
288.15	11.90	4.058	0.149	-	-	-
293.15	12.72	4.317	0.187	-	-	-
298.15	14.33	4.843	0.237	-	-	-
303.15	15.87	5.582	0.288	-	-	-
308.15	17.29	6.390	0.355	-	-	-
313.15	18.83	7.287	0.424	-	-	-

Temperature (K)	Methanol	n-Propanol	Methyl Acetate	Ethyl Acetate	Propyl Acetate	Water
318.15	20.37	8.369	0.509	-	-	-

A broader solubility trend can be established by incorporating data from additional studies. The general solubility order in pure solvents is **methanol > ethanol > n-propanol > isopropanol > propyl acetate > ethyl acetate > methyl acetate > water** [1] [2] [3].

- **Solvent Polarity:** Solubility is highest in alcohol solvents and decreases in ester solvents and water [1] [2].
- **Temperature Dependence:** Solubility increases with temperature in all tested solvents, indicating an endothermic dissolution process [1] [2] [3].

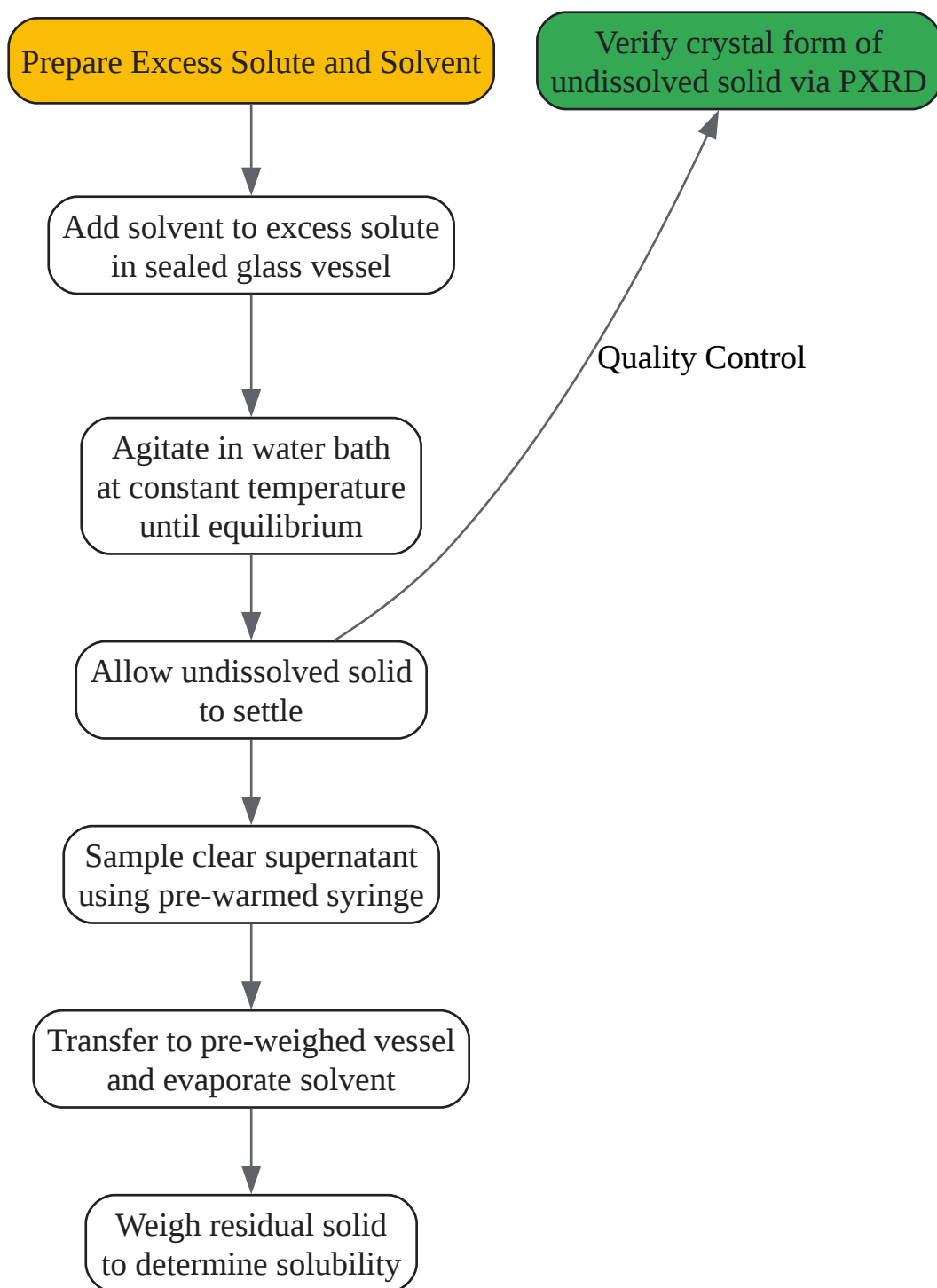
Thermodynamic Modeling and Correlation

The experimental solubility data in pure solvents can be effectively correlated using thermodynamic models. The **Apelblat model** provided the best fit for the data, followed by the Yaws and Van't Hoff models [1] [2]. The Apelblat equation is expressed as: $\ln(x) = A + B/T + C \cdot \ln(T)$ where x is the mole fraction solubility, T is the absolute temperature, and A , B , and C are empirical parameters [3].

For binary solvent systems, the **Apelblat-Jouyban-Acree** and **CNIBS/R-K** models were successfully employed for data correlation [1] [2].

Experimental Protocol for Solubility Measurement

The following workflow outlines the standard gravimetric method used to determine the solubility data in the studies [1] [2] [3].



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Key Experimental Details

- **Material Characterization:** The crystal form of the solute (**erythromycin thiocyanate** dihydrate) was confirmed before and after dissolution experiments using **Powder X-ray Diffraction (PXRD)** to ensure no phase transformation occurred [1] [2]. Thermal properties were analyzed using **Differential Scanning Calorimetry (DSC)** and **Thermogravimetric Analysis (TGA)**, showing dehydration around 332-395 K and decomposition at 439 K [1] [2].
- **Solvent System Considerations:** Alcohols effectively solvate both the hydrophobic macrolide framework and the polar thiocyanate ion. In ester solvents, solubility inversely correlates with polarity due to reduced van der Waals forces with the drug's hydrophobic framework [2]. Water's high polarity creates a high solvation energy barrier for the hydrophobic parts of the molecule, resulting in minimal solubility [2].

Industrial and Practical Implications

- **Crystallization Process Optimization:** Alcohols like methanol are optimal crystallization solvents due to high solubility and positive temperature coefficient [1] [2]. Water serves as an effective anti-solvent in mixed systems for crystallization [1] [2] [4].
- **Formulation Development:** Poor aqueous solubility presents challenges for drug formulations [5]. Techniques like forming soluble powders with additives such as sodium citrate, citric acid, and sodium dihydrogen phosphate can significantly enhance water solubility for practical applications like veterinary drinking water administration [5].

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